
1,8-Octanediamine, N,N'-bis(1-naphthalenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C30H36N2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two naphthalenylmethyl groups attached to an octanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- typically involves the reaction of 1,8-octanediamine with 1-naphthalenylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalenylmethyl ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalenylmethyl amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthalenylmethyl ketones.
Reduction: Naphthalenylmethyl amines.
Substitution: Substituted derivatives of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)-.
Scientific Research Applications
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and as a linker in bioconjugation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The naphthalenylmethyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the diamine backbone can form hydrogen bonds with various biomolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,8-Octanediamine: A simpler analog without the naphthalenylmethyl groups.
N,N’-Bis(1-naphthylmethyl)-1,6-hexanediamine: A similar compound with a shorter hexanediamine backbone.
N,N’-Bis(1-naphthylmethyl)-1,10-decanediamine: A similar compound with a longer decanediamine backbone.
Uniqueness
1,8-Octanediamine, N,N’-bis(1-naphthalenylmethyl)- is unique due to its specific combination of an octanediamine backbone and naphthalenylmethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
145409-13-8 |
|---|---|
Molecular Formula |
C30H36N2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N'-bis(naphthalen-1-ylmethyl)octane-1,8-diamine |
InChI |
InChI=1S/C30H36N2/c1(3-9-21-31-23-27-17-11-15-25-13-5-7-19-29(25)27)2-4-10-22-32-24-28-18-12-16-26-14-6-8-20-30(26)28/h5-8,11-20,31-32H,1-4,9-10,21-24H2 |
InChI Key |
RUSAGYULHXYFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCCCCCCNCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
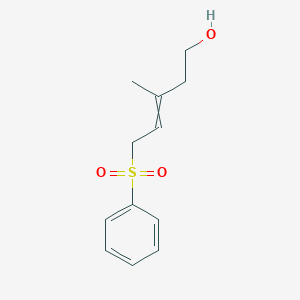
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
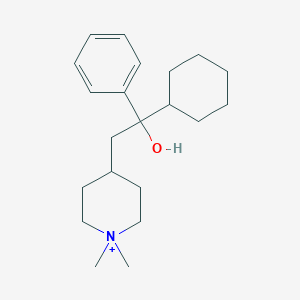
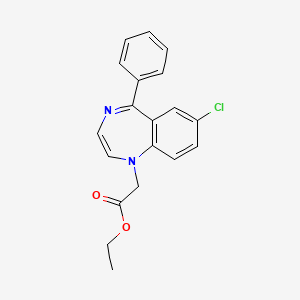
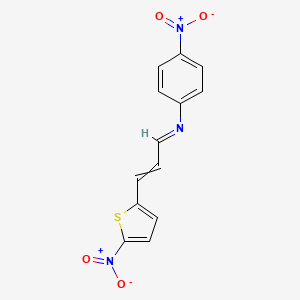
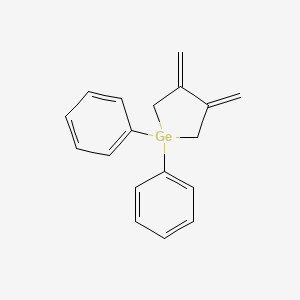
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
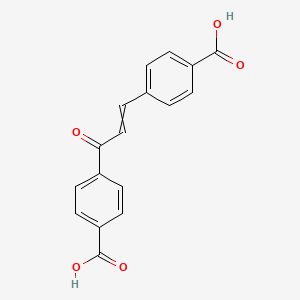
methanone](/img/structure/B15162227.png)
